3,7,11,15,19,23,27,31,35-nonamethyl-2E,6E,10E,34-hexatriacontatetraene-1,15,19,23,27,31-hexol
Overview
Description
SCH 60057 is a neurokinin receptor inhibitor that can be isolated from the fungus Acremonium species. It has been identified as a potent inhibitor of neurokinin receptors, specifically targeting neurokinin 1 and neurokinin 2 receptors with IC50 values of 6 micromolar and 12 micromolar, respectively .
Mechanism of Action
Target of Action
SCH 60057, also known as (2E,6E,10E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,34-tetraene-1,15,19,23,27,31-hexol, primarily targets the neurokinin (NK) receptors . These receptors play a crucial role in the transmission of pain signals in the human body.
Mode of Action
SCH 60057 acts as an inhibitor of the neurokinin receptors . It binds to these receptors and inhibits their activity, thereby preventing the transmission of pain signals. The IC50 values for NK1 and NK2 receptors are 6 μM and 12 μM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by SCH 60057 is the GPCR/G Protein Neuronal Signaling pathway . By inhibiting the neurokinin receptors, SCH 60057 disrupts this pathway, leading to a decrease in pain signal transmission.
Biochemical Analysis
Biochemical Properties
SCH 60057 interacts with neurokinin receptors, specifically NK1 and NK2 . It inhibits these receptors with IC50 values of 6 μM and 12 μM for NK1 and NK2, respectively . These interactions play a crucial role in its biochemical reactions.
Molecular Mechanism
SCH 60057 exerts its effects at the molecular level through its interactions with neurokinin receptors. It acts as an inhibitor for these receptors, potentially affecting the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH 60057 involves the fermentation of the Acremonium species. The compound is then isolated through a series of extraction and purification steps. The specific reaction conditions and synthetic routes are proprietary and not widely disclosed in the literature .
Industrial Production Methods
Industrial production of SCH 60057 follows similar fermentation and isolation techniques. The process is optimized for large-scale production, ensuring high yield and purity of the compound. The fermentation conditions, including temperature, pH, and nutrient composition, are carefully controlled to maximize the production of SCH 60057 .
Chemical Reactions Analysis
Types of Reactions
SCH 60057 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in SCH 60057.
Common Reagents and Conditions
Common reagents used in the reactions involving SCH 60057 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from the reactions of SCH 60057 depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
SCH 60057 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of neurokinin receptors.
Biology: Employed in biological assays to investigate the role of neurokinin receptors in various physiological processes.
Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin receptors, such as pain, inflammation, and certain neurological disorders.
Industry: Utilized in the development of new drugs targeting neurokinin receptors
Comparison with Similar Compounds
Similar Compounds
SB-218078: Another neurokinin receptor inhibitor with similar inhibitory activity.
Staurosporine: A broad-spectrum kinase inhibitor that also targets neurokinin receptors.
Mitoxantrone diacetate: A compound with dual inhibition of neurokinin 1 and neurokinin 2 receptors
Uniqueness of SCH 60057
SCH 60057 is unique due to its specific inhibition of neurokinin 1 and neurokinin 2 receptors with relatively low IC50 values. Its isolation from the Acremonium species and its distinct chemical structure further differentiate it from other neurokinin receptor inhibitors .
Properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,34-tetraene-1,15,19,23,27,31-hexol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O6/c1-37(2)19-13-26-41(6,47)28-15-30-43(8,49)32-17-34-45(10,51)35-18-33-44(9,50)31-16-29-42(7,48)27-14-24-39(4)22-11-20-38(3)21-12-23-40(5)25-36-46/h19,21-22,25,46-51H,11-18,20,23-24,26-36H2,1-10H3/b38-21+,39-22+,40-25+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKHIWZLREKGD-VEXHCKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCO)C)C)C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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